![molecular formula C14H13N B1353861 1,2-dimethyl-3H-benzo[e]indole CAS No. 57582-31-7](/img/structure/B1353861.png)
1,2-dimethyl-3H-benzo[e]indole
Übersicht
Beschreibung
1,2-dimethyl-3H-benzo[e]indole is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 1 and 2 positions.
Wissenschaftliche Forschungsanwendungen
1,2-dimethyl-3H-benzo[e]indole has diverse applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-dimethyl-3H-benzo[e]indole can be synthesized through several methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Larock Indole Synthesis: This method uses palladium-catalyzed annulation of o-iodoanilines with alkynes.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Fischer Indole Synthesis due to its simplicity and high yield. The reaction is carried out in the presence of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures.
Analyse Chemischer Reaktionen
1,2-dimethyl-3H-benzo[e]indole undergoes various chemical reactions, including:
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-3H-benzo[e]indole involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,2-dimethyl-3H-benzo[e]indole can be compared with other indole derivatives:
1-methyl-3H-benzo[e]indole: Similar structure but with only one methyl group, leading to different chemical properties.
2-methyl-3H-benzo[e]indole: Another similar compound with a single methyl group at a different position.
3H-benzo[e]indole: The parent compound without any methyl groups, exhibiting distinct reactivity and applications.
Eigenschaften
IUPAC Name |
1,2-dimethyl-3H-benzo[e]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDRDJNLAWIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500851 | |
| Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57582-31-7 | |
| Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


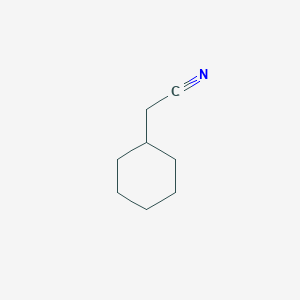
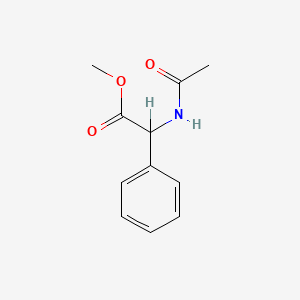
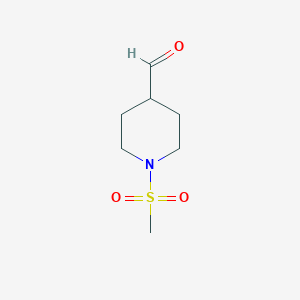
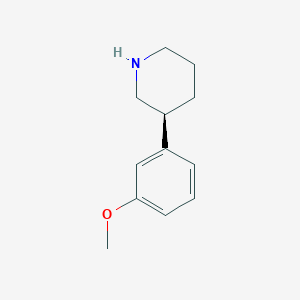

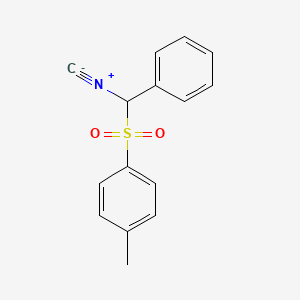
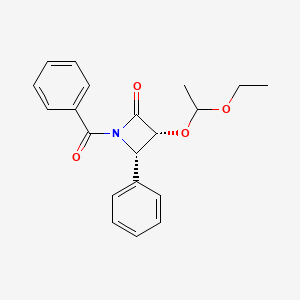
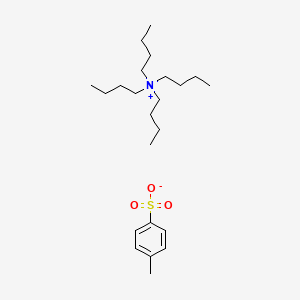
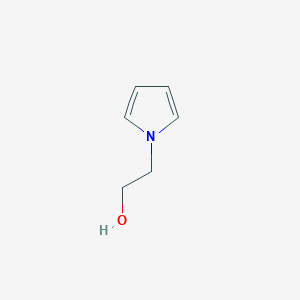
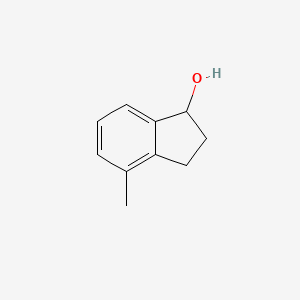


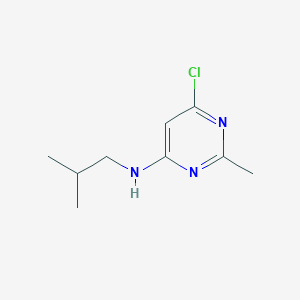
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
